1,4,7,8,11,12-Hexahydrobenz[a]anthracene
Description
1,4,7,8,11,12-Hexahydrobenz[a]anthracene (C₁₈H₁₈) is a partially hydrogenated derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH). Hydrogenation reduces aromaticity in specific rings, altering electronic properties, solubility, and reactivity. This structural modification enhances stability compared to fully aromatic PAHs, making it relevant in materials science and pharmaceutical research . Its hydrogenated framework may influence interactions in biological systems, such as reduced metabolic activation pathways linked to carcinogenicity in non-hydrogenated analogs .
Properties
CAS No. |
16434-61-0 |
|---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
1,4,7,8,11,12-hexahydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H18/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-4,9-10H,5-8,11-12H2 |
InChI Key |
NSKWUXQEILRFDE-UHFFFAOYSA-N |
SMILES |
C1C=CCC2=C1CC3=C(C2)C4=C(CC=CC4)C=C3 |
Canonical SMILES |
C1C=CCC2=C1CC3=C(C2)C4=C(CC=CC4)C=C3 |
Synonyms |
1,4,7,8,11,12-Hexahydrobenz[a]anthracene |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
Key Insights :
- Hydrogenation in Hexahydrobenz[a]anthracene disrupts aromaticity, lowering photochemical reactivity compared to fully aromatic analogs like Dibenz[a,h]anthracene .
- Methylation (e.g., DMBA) increases steric bulk and metabolic activation, correlating with tumorigenic activity .
- Heteroatom incorporation (e.g., S, N) alters charge distribution, enabling applications in optoelectronics .
Key Insights :
Spectroscopic and Interaction Properties
Key Insights :
- Hexahydrobenz[a]anthracene’s hydrogenated rings weaken π-π stacking, impacting solubility and crystallinity .
- Anthracene’s exciplex emission is quenched in derivatives with electron-donor groups (e.g., N,N-dimethylaniline) .
Research Implications
- Pharmaceuticals : Hexahydrobenz[a]anthracene’s reduced reactivity may lower toxicity, offering a scaffold for drug design .
- Environmental Science : Hydrogenated PAHs may persist longer in ecosystems due to slower degradation .
- Materials : Heteroatom-modified analogs (e.g., thia-/aza-anthracenes) show promise in organic semiconductors .
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